Cas no 1105233-05-3 (ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate)

Ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate is a synthetic organic compound featuring a thiazole-piperazine hybrid structure with a tert-butyl substituent. Its key advantages include a well-defined molecular architecture, combining the steric and electronic effects of the tert-butyl group with the versatility of the piperazine and thiazole moieties. The ethyl ester functionality enhances solubility in organic solvents, facilitating further synthetic modifications. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors or CNS-targeting agents. Its stability and purity make it suitable for research applications requiring precise chemical intermediates.
ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate structure
1105233-05-3 structure
Product name:ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate
CAS No:1105233-05-3
MF:C18H29N3O3S
MW:367.506163358688
CID:5799318
PubChem ID:30860465

ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate
    • ethyl 4-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate
    • F5461-1080
    • ethyl 4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-4-oxobutanoate
    • 1105233-05-3
    • VU0643754-1
    • AKOS024509176
    • ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
    • Inchi: 1S/C18H29N3O3S/c1-5-24-17(23)7-6-16(22)21-10-8-20(9-11-21)12-15-19-14(13-25-15)18(2,3)4/h13H,5-12H2,1-4H3
    • InChI Key: MIWNYAWYTPXRCC-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C)(C)C)N=C1CN1CCN(C(CCC(=O)OCC)=O)CC1

Computed Properties

  • Exact Mass: 367.19296297g/mol
  • Monoisotopic Mass: 367.19296297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91Ų
  • XLogP3: 1.9

ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5461-1080-5μmol
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3
5μmol
$94.5 2023-09-10
Life Chemicals
F5461-1080-4mg
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3
4mg
$99.0 2023-09-10
Life Chemicals
F5461-1080-20mg
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3 90%+
20mg
$148.5 2023-05-21
Life Chemicals
F5461-1080-1mg
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3
1mg
$81.0 2023-09-10
Life Chemicals
F5461-1080-15mg
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3
15mg
$133.5 2023-09-10
Life Chemicals
F5461-1080-10μmol
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3
10μmol
$103.5 2023-09-10
Life Chemicals
F5461-1080-10mg
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3
10mg
$118.5 2023-09-10
Life Chemicals
F5461-1080-2μmol
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3
2μmol
$85.5 2023-09-10
Life Chemicals
F5461-1080-20μmol
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3 90%+
20μl
$118.5 2023-05-21
Life Chemicals
F5461-1080-5mg
ethyl 4-{4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}-4-oxobutanoate
1105233-05-3
5mg
$103.5 2023-09-10

Additional information on ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate

Comprehensive Overview of Ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate (CAS No. 1105233-05-3)

The compound ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate (CAS No. 1105233-05-3) is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. With its unique structural features, including a thiazole ring and a piperazine moiety, this compound is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its role as a bioactive intermediate, which could be pivotal in synthesizing novel therapeutics targeting various diseases.

One of the key reasons for the growing interest in ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate is its structural versatility. The presence of a tert-butyl group on the thiazole ring enhances the compound's stability, while the ester functional group provides a handle for further chemical modifications. This makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of small-molecule inhibitors and receptor modulators. Such compounds are increasingly sought after in the context of personalized medicine and targeted therapies.

In recent years, the demand for high-purity chemical intermediates like CAS No. 1105233-05-3 has surged, driven by advancements in high-throughput screening and combinatorial chemistry. These techniques rely heavily on structurally diverse compounds to identify potential drug candidates. The piperazine-thiazole scaffold in this molecule is particularly noteworthy, as it is a common motif in many FDA-approved drugs, underscoring its pharmacological relevance. Researchers are also investigating its potential in central nervous system (CNS) drug development, given the piperazine moiety's ability to cross the blood-brain barrier.

Another area of interest is the compound's potential role in anti-inflammatory and immunomodulatory applications. The thiazole ring is known for its bioactivity in modulating immune responses, and when combined with the piperazine group, it may offer synergistic effects. This has led to speculation about its utility in treating autoimmune disorders or chronic inflammatory conditions, topics that are currently trending in medical research. Additionally, its ester linkage could be hydrolyzed in vivo to release active metabolites, further enhancing its therapeutic potential.

From a synthetic chemistry perspective, ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate presents an interesting challenge due to its multifunctional groups. Optimizing its synthesis to achieve high yields and purity is a focus for many chemists, especially those working in process chemistry and scale-up production. The compound's CAS No. 1105233-05-3 is frequently searched in academic and industrial databases, reflecting its importance in contemporary research.

Environmental and green chemistry considerations are also shaping the discourse around this compound. As the pharmaceutical industry moves toward more sustainable practices, there is a push to develop eco-friendly synthetic routes for intermediates like ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate. This aligns with broader trends in green synthesis and reducing carbon footprints, which are hot topics in both scientific and public forums.

In conclusion, ethyl 4-{4-(4-tert-butyl-1,3-thiazol-2-yl)methylpiperazin-1-yl}-4-oxobutanoate (CAS No. 1105233-05-3) is a compound of significant scientific and industrial interest. Its structural complexity, combined with its potential applications in drug discovery and other fields, makes it a subject of ongoing research. As the scientific community continues to explore its properties and derivatives, this molecule is likely to remain a key player in the development of next-generation therapeutics and other advanced materials.

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